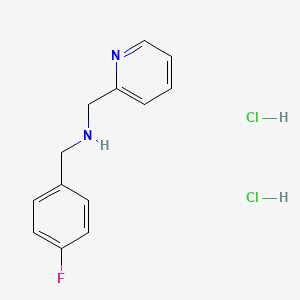

(4-Fluorobenzyl)(2-pyridinylmethyl)amine dihydrochloride

Vue d'ensemble

Description

“(4-Fluorobenzyl)(2-pyridinylmethyl)amine dihydrochloride” is a chemical compound with the CAS Number: 1983848-11-8 . It is used in various fields such as life sciences and organic synthesis .

Molecular Structure Analysis

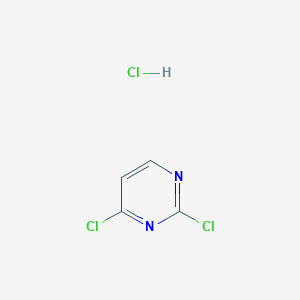

The molecular formula of this compound is C13H13FN2.2ClH . The InChI code is 1S/C13H13FN2.2ClH/c14-12-6-4-11(5-7-12)9-15-10-13-3-1-2-8-16-13;;/h1-8,15H,9-10H2;2*1H .Physical And Chemical Properties Analysis

This compound has a molecular weight of 289.18 . It is a solid at room temperature .Applications De Recherche Scientifique

MAO-B Inhibition for Parkinson's Disease Treatment : The compound has shown potential in the selective inactivation of monoamine oxidase B (MAO-B), which could make it a candidate for anti-Parkinsonian agents. This was demonstrated by the potent inhibition of rat brain MAO-B, suggesting its therapeutic potential in neurodegenerative diseases (Danzin et al., 1989).

Synthesis of Astemizole and Norastemizole Analogs : The compound has been used in high-pressure nucleophilic aromatic substitution (SNAr) reactions, providing rapid access to important pharmaceutical compounds like astemizole and norastemizole. This highlights its role in the efficient synthesis of therapeutic agents (Barrett & Kerr, 1999).

GPR39 Agonist Discovery : It has also been identified in the discovery of novel GPR39 agonists, a type of G protein-coupled receptor. This discovery can contribute to the understanding of GPR39's role in physiological processes and disease states (Sato et al., 2016).

Potential Dopamine D4 Receptor Ligand : The compound has been synthesized and evaluated for its affinity towards dopamine receptors, particularly the D4 receptor. Its potential as a dopamine D4 receptor ligand could have implications for treating disorders like schizophrenia and drug addiction (Yang Fang-wei, 2013).

PET Tracer Development for Neurological Research : It has been used in the synthesis of positron emission tomography (PET) tracers, specifically 18 F-FMTP, a selective D4 receptor antagonist. This application is significant for neurological research and understanding brain function (Yongxian, 2003).

Research in Molecular Co-crystals : The compound has been part of studies involving molecular co-crystals of di(halobenzenesulfonyl)amines and oxygen bases. These studies contribute to our understanding of molecular structures and intermolecular interactions (Hamann et al., 2002).

Development of CCR1 Antagonists : It has been synthesized in the development of potent nonpeptide CCR1 antagonists, indicating its potential in treating inflammatory diseases (Mäding et al., 2006).

Functionalization of Rhodamine Platforms : The compound has been used in the functionalization of rhodamine platforms, which are important for developing analytical tools in biological sciences, clinical diagnosis, and environmental monitoring (Queirós et al., 2022).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)methanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13FN2.2ClH/c14-12-6-4-11(5-7-12)9-15-10-13-3-1-2-8-16-13;;/h1-8,15H,9-10H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMKFCBQLUQUWDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CNCC2=CC=C(C=C2)F.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15Cl2FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Fluorobenzyl)(2-pyridinylmethyl)amine dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-Indole-1-carboxylic acid, 2,3-dihydro-2-[[[(4-methylphenyl)sulfonyl]oxy]methyl]-, 1,1-dimethylethyl ester, (2S)-](/img/structure/B3113706.png)

![Spiro[5H-cyclopenta[2,1-b:3,4-b']dipyridine-5,9'-[9H]fluorene], 2',7'-dibromo-](/img/structure/B3113734.png)

![3-Benzyl-3-azabicyclo[3.3.1]nonan-9-amine](/img/structure/B3113756.png)

![tert-Butyl 3-oxa-9-azabicyclo[3.3.1]nonan-7-ylcarbamate](/img/structure/B3113759.png)

![3,5,6,7,8,9-Hexahydro-4H-pyrimido[4,5-d]azepin-4-one dihydrochloride](/img/structure/B3113766.png)

![[3-(1H-imidazol-1-ylmethyl)phenyl]amine dihydrochloride](/img/structure/B3113816.png)